molecular formula C15H14INO2 B2664397 N-(4-iodo-2-methylphenyl)-3-methoxybenzamide CAS No. 302950-28-3

N-(4-iodo-2-methylphenyl)-3-methoxybenzamide

Cat. No. B2664397
CAS RN: 302950-28-3
M. Wt: 367.186
InChI Key: ZSGYKTNRHUMHGU-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as IMPY and belongs to the class of benzamide derivatives. IMPY has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Inhibitor of FOXM1

“N-(4-iodo-2-methylphenyl)-3-methoxybenzamide” is related to a class of compounds that have been studied for their inhibitory effects on FOXM1 , a transcription factor involved in cell proliferation, cell-cycle progress, cell differentiation, DNA replication, DNA-damage repair, tissue homeostasis, angiogenesis, and apoptosis . This makes it potentially useful in the study and treatment of diseases related to these processes, such as cancer .

Anti-MRSA Compound

This compound has been identified as one of the new anti-staphylococcal compounds. It has shown efficacy in reducing the severity of methicillin-resistant Staphylococcus aureus (MRSA) infections in both the nematode Caenorhabditis elegans and the wax moth caterpillar Galleria mellonella . This suggests potential applications in the development of new antibiotics or treatments for MRSA infections .

Inhibitor of MEK1/2

“N-(4-iodo-2-methylphenyl)-3-methoxybenzamide” is also a potent inhibitor of MEK1/2 , a type of protein kinase involved in the MAPK/ERK signal transduction pathway . This pathway is often dysregulated in cancers, making MEK1/2 inhibitors a promising avenue for cancer treatment .

Antihyperalgesic Agent

This compound has been found to have antihyperalgesic properties, meaning it can block excessive sensitivity to painful stimuli. It has been shown to block static allodynia in the streptozocin model of neuropathic pain . This suggests potential applications in the development of new pain management treatments .

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-10-8-12(16)6-7-14(10)17-15(18)11-4-3-5-13(9-11)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGYKTNRHUMHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodo-2-methylphenyl)-3-methoxybenzamide

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